molecular formula C11H13BN2O2 B1599794 3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine CAS No. 868944-73-4

3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine

Cat. No. B1599794
M. Wt: 216.05 g/mol
InChI Key: JFRIWKOKFKGGCR-UHFFFAOYSA-N
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Description

“3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine” is a chemical compound with the CAS Number: 868944-72-3 . Its IUPAC name is 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isonicotinonitrile . The molecular weight of this compound is 216.05 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BN2O2/c1-11(2)7-15-12(16-8-11)10-6-14-4-3-9(10)5-13/h3-4,6H,7-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis Applications

The compound 3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine plays a critical role in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, Okumura et al. (1998) demonstrated its utility in synthesizing the central 3,6-Di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton of macrocyclic antibiotics, such as GE 2270 A, via a stepwise method that involved converting both the 3-cyano and 6-dimethoxymethyl groups into 2-thiazolyl groups (Okumura et al., 1998). Similarly, Tinant et al. (1992) utilized 4-Cyano-1-methyl-1,2-dihydropyridine, a related compound, in cyclodimerization reactions that led to the formation of aza-dihydrotriquinacene derivatives, showcasing the compound's versatility in creating novel cyclic structures with potential applications in material science and pharmacology (Tinant et al., 1992).

Photophysical Properties

The compound also finds applications in studying the photophysical properties of dyes. Reish et al. (2012) investigated the structural and electronic properties of a solvatochromic merocyanine dye incorporating the 3-cyano-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine moiety. Their research provided insights into the dye's behavior in different solvent polarities and temperatures, which is crucial for designing dyes with specific optical properties for use in sensors and optical devices (Reish et al., 2012).

Safety And Hazards

The compound has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, you can refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O2/c1-11(2)7-15-12(16-8-11)10-3-4-14-6-9(10)5-13/h3-4,6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRIWKOKFKGGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469250
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine

CAS RN

868944-73-4
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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